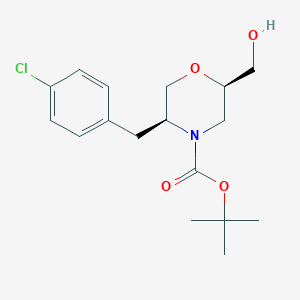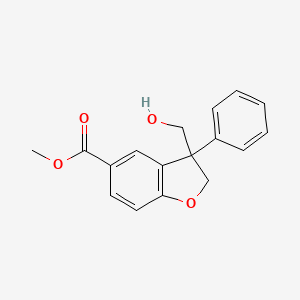
Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a benzofuran core with a hydroxymethyl group, a phenyl group, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted dihydrofuran, followed by functional group modifications to introduce the hydroxymethyl and carboxylate ester groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as palladium or other transition metals, can enhance the efficiency of the reactions. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(carboxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate.
Reduction: Formation of 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with various molecular targets and pathways. The hydroxymethyl and carboxylate ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific receptors or enzymes. These interactions can modulate biological processes, such as cell signaling, enzyme activity, and gene expression, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(hydroxymethyl)-2,3-dihydrobenzofuran-5-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.
3-(Hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid: The ester group is replaced with a carboxylic acid, affecting its reactivity and solubility.
3-Phenyl-2,3-dihydrobenzofuran-5-carboxylate: Lacks the hydroxymethyl group, leading to different chemical reactivity and biological activity.
Uniqueness
Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical reactivity and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C17H16O4 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
methyl 3-(hydroxymethyl)-3-phenyl-2H-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H16O4/c1-20-16(19)12-7-8-15-14(9-12)17(10-18,11-21-15)13-5-3-2-4-6-13/h2-9,18H,10-11H2,1H3 |
Clé InChI |
CAXJSSPQFKQRIU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)OCC2(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



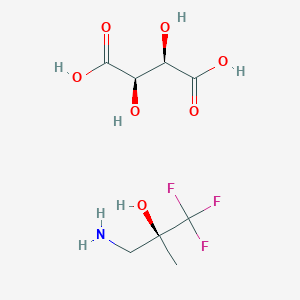
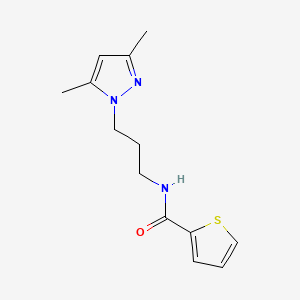
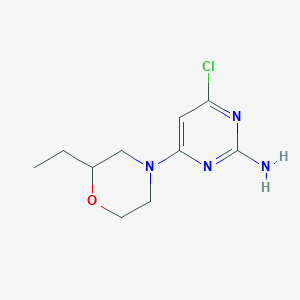
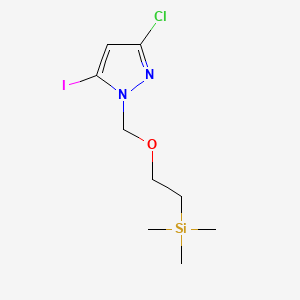

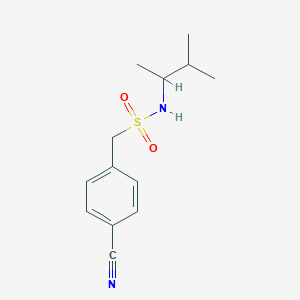
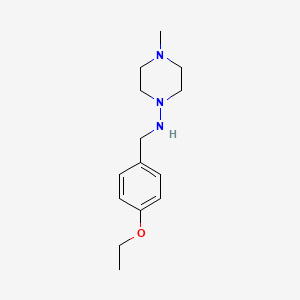
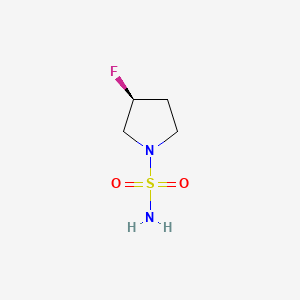
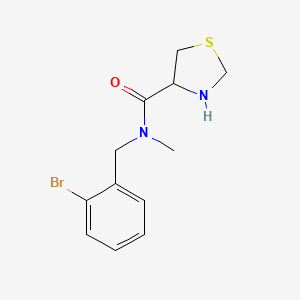

![2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one](/img/structure/B14904890.png)

